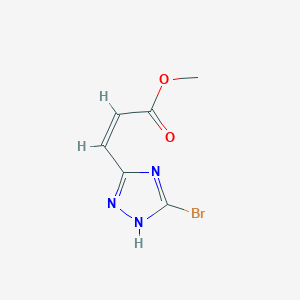

Methyl (2Z)-3-(3-bromo-1H-1,2,4-triazol-5-yl)acrylate

Description

Methyl (2Z)-3-(3-bromo-1H-1,2,4-triazol-5-yl)acrylate is a brominated triazole derivative characterized by a conjugated acrylate ester moiety. Its molecular structure combines a 1,2,4-triazole ring substituted with a bromine atom at the 3-position and a (2Z)-configured acrylate group at the 5-position. The compound is identified by CAS number 1365988-78-8 and is commercially available with a purity of 95% . Its structural uniqueness lies in the electron-deficient triazole core, which influences reactivity and intermolecular interactions, and the acrylate group, which offers sites for further functionalization via Michael addition or cycloaddition reactions .

Properties

IUPAC Name |

methyl (Z)-3-(5-bromo-1H-1,2,4-triazol-3-yl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O2/c1-12-5(11)3-2-4-8-6(7)10-9-4/h2-3H,1H3,(H,8,9,10)/b3-2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKMPNKYGEMQZRP-IHWYPQMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=NNC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C\C1=NNC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl (2Z)-3-(3-bromo-1H-1,2,4-triazol-5-yl)acrylate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including research findings, molecular descriptors, and case studies.

- Molecular Formula : C₆H₆BrN₃O₂

- Molecular Weight : 232.03 g/mol

- IUPAC Name : methyl (Z)-3-(5-bromo-1H-1,2,4-triazol-3-yl)prop-2-enoate

- CAS Number : 1365988-78-8

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its pharmacological properties. Key findings indicate that this compound exhibits significant potential in several areas:

- Antineoplastic Activity : Research indicates that derivatives of 1,2,4-triazole compounds can exhibit antitumor effects. In silico studies have shown that compounds similar to this compound may interact favorably with cancer cell lines, suggesting a pathway for therapeutic applications .

- Antibacterial Properties : The compound has been assessed for its antibacterial efficacy against various pathogens. Preliminary assays indicate potential activity against Gram-positive and Gram-negative bacteria, highlighting its relevance in addressing antibiotic resistance issues .

- Analgesic and Antidiabetic Effects : Some studies have suggested that triazole derivatives may possess analgesic and antidiabetic properties. This opens avenues for further exploration in pain management and metabolic disorders .

Case Study 1: Antineoplastic Activity

A study conducted on a series of triazole derivatives demonstrated that specific modifications could enhance their antitumor efficacy. This compound was included in virtual screening processes which indicated promising interactions with key targets involved in tumor proliferation.

Case Study 2: Antibacterial Efficacy

In vitro testing revealed that this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics .

Molecular Descriptors and In Silico Studies

In silico techniques have become crucial for predicting the biological activity of new compounds. For this compound:

| Descriptor | Value |

|---|---|

| LogP | 0.85 |

| Solubility | Moderate |

| Bioavailability | High |

These descriptors suggest favorable pharmacokinetic properties that could enhance its therapeutic potential.

Scientific Research Applications

Antineoplastic Activity

Research has shown that derivatives of triazole compounds, including methyl (2Z)-3-(3-bromo-1H-1,2,4-triazol-5-yl)acrylate, exhibit promising antitumor properties. In silico studies have indicated that this compound can interact with specific targets involved in tumor proliferation. For instance:

- Case Study : A study demonstrated that modifications to triazole compounds enhanced their efficacy against various cancer cell lines. This compound was part of virtual screening processes that identified favorable interactions with key molecular targets related to cancer growth .

Antibacterial Properties

The compound has also been evaluated for its antibacterial activity against both Gram-positive and Gram-negative bacteria. Preliminary assays revealed significant efficacy:

- Case Study : In vitro tests showed that this compound exhibited substantial antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .

Analgesic and Antidiabetic Effects

Emerging research suggests that triazole derivatives may possess analgesic and antidiabetic properties. This opens new avenues for therapeutic applications in pain management and metabolic disorders.

Agricultural Applications

The potential use of this compound extends into agricultural science:

Herbicidal Activity

Triazole compounds have been noted for their herbicidal properties. Research indicates that this compound could be developed as a selective herbicide due to its ability to inhibit specific plant growth pathways.

Plant Growth Regulation

The compound may also serve as a plant growth regulator, influencing various physiological processes within plants. This could lead to enhanced crop yields and better management of agricultural pests.

Summary of Findings

Comparison with Similar Compounds

Table 1: Structural Comparison of Bromo-Triazole Derivatives

Key Observations :

- Substituent Position : The placement of the bromine atom (3- vs. 5-position) significantly alters electronic properties. For example, Methyl 5-bromo-1H-1,2,4-triazole-3-carboxylate has a bromine at the 5-position, which may reduce steric hindrance compared to the 3-bromo isomer in the target compound .

- Functional Group Diversity: The hydroxymethyl group in (3-Bromo-1H-1,2,4-triazol-5-yl)methanol offers a site for nucleophilic substitution, unlike the acrylate group in the target compound, which is prone to conjugate additions .

Physicochemical Properties

Table 2: Physical and Crystallographic Data

| Compound | Density (g/cm³) | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| This compound | N/A | N/A | N/A | - |

| (E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)... | 1.405 | Monoclinic | C2 |

Insights :

- The target compound lacks reported crystallographic data, whereas analogues like the (E)-3-bromo Schiff base derivative crystallize in a monoclinic system with a density of 1.405 g/cm³ . This suggests that bulky substituents (e.g., ethylidene bridges) may stabilize crystalline packing more effectively than acrylate groups.

Q & A

Basic: What synthetic methodologies are effective for preparing Methyl (2Z)-3-(3-bromo-1H-1,2,4-triazol-5-yl)acrylate?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with functionalized triazole precursors. For example:

- Hydrazide coupling : Reacting brominated triazole intermediates with acrylate derivatives under reflux conditions in propan-2-ol (e.g., analogous to ).

- Protection/Deprotection strategies : Use tert-butyl carbamate groups to protect reactive sites during synthesis (e.g., as seen in ).

- Microwave-assisted synthesis : Accelerate reaction kinetics for heterocyclic coupling steps (e.g., ).

Key considerations : Optimize reaction temperature (e.g., 80°C for 48 hours in DMF with KOH, as in ) and stoichiometry to minimize side products.

Basic: What spectroscopic and analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Confirm regiochemistry of the triazole ring and acrylate moiety.

- Elemental analysis (CHNS) : Verify purity and stoichiometry (e.g., ).

- Mass spectrometry (LC-MS) : Validate molecular weight and detect impurities.

- X-ray crystallography : For unambiguous structural confirmation (e.g., ). Use SHELXL ( ) for refinement and WinGX ( ) for data processing.

Advanced: How can contradictions in crystallographic data during structure determination be resolved?

Methodological Answer:

- Multi-software validation : Cross-check refinement results using SHELXL ( ) and ORTEP-III ( ) to resolve ambiguities in thermal parameters or bond lengths.

- Twinned data handling : For high-resolution macromolecular data, employ SHELXPRO ( ) to model twinning and improve R-factor convergence.

- Hydrogen bonding analysis : Use Mercury (CCDC) to validate intermolecular interactions if electron density maps are unclear .

Advanced: How can computational methods like DFT aid in studying the electronic properties of this compound?

Methodological Answer:

- DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity (e.g., used DFT for triazole derivatives).

- Solvatochromic analysis : Correlate solvent polarity with UV-Vis spectral shifts to assess charge-transfer behavior (e.g., ).

- Docking studies : Model interactions with biological targets (e.g., enzymes) to guide SAR-driven modifications .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Storage : Keep in a dry, ventilated environment at 2–8°C, away from ignition sources ( ).

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses for brominated compounds .

Advanced: How can researchers design derivatives to explore structure-activity relationships (SAR)?

Methodological Answer:

- Functional group substitution : Replace the bromine atom with other halogens or methyl groups (e.g., ) to assess steric/electronic effects.

- Bioisosteric replacement : Substitute the acrylate group with bioisosteres like amides or sulfonamides (e.g., ).

- Biological screening : Use antimicrobial or anticancer assays (e.g., ) to prioritize derivatives for further study.

Basic: What purification strategies are effective for isolating this compound?

Methodological Answer:

- Column chromatography : Use silica gel with hexane/EtOAc gradients (e.g., 6.5:3.5 ratio, as in ).

- Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) to enhance crystal yield and purity.

- HPLC : For chiral resolution, employ polar organic mode with cellulose-based columns.

Advanced: How can researchers address challenges in synthesizing Z-isomer-specific acrylates?

Methodological Answer:

- Stereoselective synthesis : Use bulky bases (e.g., DBU) to favor Z-configuration via kinetic control (e.g., ).

- NMR coupling constants : Monitor J-values (e.g., 10–12 Hz for Z-isomers) to confirm stereochemistry.

- X-ray validation : Resolve ambiguities in double-bond geometry with single-crystal analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.